BenchChemオンラインストアへようこそ!

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide

Positional isomerism Tetrahydroquinoline SAR Regioisomer selectivity

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide (CAS 941871-72-3; molecular formula C₂₄H₂₄N₂O₃S; MW 420.53 g/mol) is a fully synthetic small molecule belonging to the N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) class. Its architecture combines three pharmacophoric modules: a benzenesulfonyl group at the N1 position of the tetrahydroquinoline core, a 3,4-dimethylbenzamide moiety attached via an amide linkage to the 6-position of the tetrahydroquinoline ring, and the saturated bicyclic tetrahydroquinoline scaffold itself.

Molecular Formula C24H24N2O3S
Molecular Weight 420.53
CAS No. 941871-72-3
Cat. No. B2503165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide
CAS941871-72-3
Molecular FormulaC24H24N2O3S
Molecular Weight420.53
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C
InChIInChI=1S/C24H24N2O3S/c1-17-10-11-20(15-18(17)2)24(27)25-21-12-13-23-19(16-21)7-6-14-26(23)30(28,29)22-8-4-3-5-9-22/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27)
InChIKeyKWJKUENJSXTMAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide (CAS 941871-72-3): Compound Identity and Procurement-Relevant Class Context


N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide (CAS 941871-72-3; molecular formula C₂₄H₂₄N₂O₃S; MW 420.53 g/mol) is a fully synthetic small molecule belonging to the N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) class. Its architecture combines three pharmacophoric modules: a benzenesulfonyl group at the N1 position of the tetrahydroquinoline core, a 3,4-dimethylbenzamide moiety attached via an amide linkage to the 6-position of the tetrahydroquinoline ring, and the saturated bicyclic tetrahydroquinoline scaffold itself. The BSTHQ class has been validated in peer-reviewed literature as a privileged scaffold for antibacterial and antiparasitic lead discovery [1], with documented activity against both Gram-positive and Gram-negative pathogens. This specific compound is distributed exclusively as a research-grade chemical for non-human, non-therapeutic investigational use. No primary literature reporting experimental biological data specific to this exact CAS number was identified at the time of this analysis; differentiation must therefore be anchored in class-level evidence, structural rationale, and comparison with close positional and substituent analogs [2].

Why BSTHQ-Class Compounds Including CAS 941871-72-3 Cannot Be Interchanged Without Quantitative Verification


The BSTHQ chemotype exhibits steep structure–activity relationships (SAR) where minor positional or substituent changes produce non-linear shifts in both potency and antibacterial spectrum. In the foundational BSTHQ study, the parent compound BS-THQ displayed MIC values of 200 µg/mL (0.73 mM) against S. aureus ATCC 29213 and MRSA ATCC 43300 but was inactive against E. coli and P. aeruginosa at the same concentration; introduction of a single 4-NH₂ substituent on the benzenesulfonyl ring (yielding 4-NH₂BS-THQ) expanded the spectrum to include E. coli and P. aeruginosa at MIC = 100 µg/mL while simultaneously improving anti-staphylococcal potency [1]. In antiparasitic evaluations, individual BSTHQ congeners from the same 10-compound library yielded IC₅₀ values ranging from 9.76 µM to >100 µM against T. cruzi, with selectivity indices (cytotoxicity/activity ratio) varying by more than an order of magnitude [2]. These data demonstrate that even within the same scaffold, structural modifications at the sulfonamide, benzamide, or tetrahydroquinoline ring position can qualitatively alter the biological profile—rendering generic substitution of one BSTHQ derivative for another scientifically unjustifiable without matched comparative data [3].

Quantitative Differentiation Evidence for CAS 941871-72-3 Relative to Closest Analogs


Positional Isomer Differentiation: 6-yl vs. 7-yl Benzamide Substitution

CAS 941871-72-3 bears the 3,4-dimethylbenzamide group at the 6-position of the tetrahydroquinoline ring. The direct positional isomer, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide (CAS not independently confirmed but listed on ChemDiv and multiple vendor catalogs), carries the identical substituent set at the 7-position. In the broader BSTHQ class, 6-substituted and 7-substituted tetrahydroquinoline derivatives have been shown to exhibit divergent target engagement profiles: 6-position substitution has been associated with RORγt inverse agonism in the N-sulfonamide-tetrahydroquinoline patent literature [1], whereas 7-substituted analogs feature more prominently in FSH receptor modulator patents [2]. Although no head-to-head bioactivity comparison between the 6-yl and 7-yl isomers of this specific benzamide has been published, the regioisomeric distinction is a recognized determinant of pharmacophore geometry and must be treated as a non-interchangeable variable in screening campaigns [3].

Positional isomerism Tetrahydroquinoline SAR Regioisomer selectivity

Benzamide Substituent Pattern: 3,4-Dimethyl vs. 3,5-Dimethyl and Other Dimethylbenzamide Isomers

CAS 941871-72-3 incorporates a 3,4-dimethylbenzamide moiety. A closely cataloged analog, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide, substitutes the benzamide ring with a 3,5-dimethyl pattern. In medicinal chemistry literature, the 3,4-dimethylbenzamide fragment has been specifically associated with analgesic activity in independent patent filings (oral dose range 0.5–3.0 g/day in humans), claimed to operate via a mechanism distinct from opioid or NSAID pathways [1]. The 3,5-dimethylbenzamide fragment, by contrast, has been more frequently linked to anticonvulsant activity via voltage-gated sodium channel inhibition . Although neither mechanism has been experimentally validated for the full BSTHQ conjugate, the divergent biological annotations of the benzamide sub-fragments provide a rational basis for expecting differentiated polypharmacology between the 3,4-dimethyl and 3,5-dimethyl full compounds [2].

Substituent effect Dimethylbenzamide isomer Pharmacophore SAR

Class-Level Antibacterial Activity: BSTHQ Scaffold MIC Benchmarks

The BSTHQ parent compound (1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline, CAS 5434-99-1) has been experimentally characterized for antibacterial activity with fully quantitative MIC data. BS-THQ exhibited MIC = 200 µg/mL (0.73 mM) against both S. aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300, with MIC > 200 µg/mL against E. coli ATCC 25922 and P. aeruginosa ATCC 27853 [1]. The 4-NH₂BS-THQ analog demonstrated a broader spectrum: MIC = 100 µg/mL against S. aureus, E. coli, and P. aeruginosa reference strains [1]. In a separate library of >90 N-benzenesulfonyl heterocycle derivatives, five compounds achieved MIC ≤ 32 µg/mL against E. coli ATCC 25922, representing the most potent antibacterial level reported within this chemotype [2]. CAS 941871-72-3, by virtue of its additional 3,4-dimethylbenzamide substitution at the 6-position relative to the parent BS-THQ, represents a structurally more elaborate congener. No direct MIC data are available for this specific compound; its antibacterial activity relative to BS-THQ or 4-NH₂BS-THQ remains experimentally undetermined [3].

Antibacterial activity MIC determination Staphylococcus aureus

Target Engagement Mechanism: GlmU as the High-Confidence BSTHQ Antibacterial Target

A systematic target identification study employing molecular docking, molecular dynamics, and free-energy-of-interaction analyses across druggable E. coli and S. aureus targets identified N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) as the high-feasibility molecular target for BSTHQ-class antibacterial activity [1]. GlmU catalyzes a dual-step reaction essential for bacterial cell wall peptidoglycan and lipopolysaccharide biosynthesis. The study further demonstrated, via carboxyfluorescein leakage assays on liposome models, that BSTHQ derivatives do not act through non-specific membrane disruption—supporting a specific, target-mediated mechanism rather than a surfactant-like effect [1]. For CAS 941871-72-3, the 3,4-dimethylbenzamide extension at the 6-position may modulate GlmU binding affinity relative to simpler BSTHQ congeners, but this remains computationally unmodeled and experimentally unvalidated [2].

Target identification GlmU inhibition Molecular docking

Physicochemical and Drug-Likeness Differentiation from Key Analogs

Computationally predicted physicochemical descriptors differentiate CAS 941871-72-3 from its closest structural neighbors. Based on the SMILES structure and consensus in silico estimation (SwissADME-compatible algorithms), the compound has a predicted consensus Log P of approximately 4.2, a topological polar surface area (TPSA) of approximately 75 Ų, 3 hydrogen bond acceptors (2 sulfonamide oxygens + 1 amide carbonyl oxygen), and 1 hydrogen bond donor (amide NH) [1]. These properties place the compound within the upper boundary of oral drug-likeness space (Lipinski rule-of-five compliant). By comparison, the N-1-(4-methoxybenzenesulfonyl) analog (CAS 946382-91-8), which adds a methoxy oxygen at the para position of the benzenesulfonyl ring, is predicted to have a lower Log P (~3.6) and higher TPSA (~84 Ų), which could translate into measurably different aqueous solubility and passive membrane permeability . The 3,5-dimethylbenzamide isomer is expected to have an essentially identical Log P to the target compound but a subtly different molecular electrostatic potential surface due to the altered methyl group topology, which may affect protein recognition [2].

Physicochemical properties Lipophilicity Drug-likeness prediction

Antiparasitic Activity: BSTHQ Class Baseline and the 6-Benzamide Gap

A focused library of ten 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives was screened against Trypanosoma cruzi and Plasmodium falciparum. Compound 3 from this series (a 2-methyl-substituted BSTHQ with unsubstituted benzenesulfonyl) exhibited the most promising antiparasitic profile: IC₅₀ = 9.76 µM against T. cruzi with low cytotoxicity (selectivity in L6 rat myoblast cells), while compounds 3, 6, and 9 showed reasonable selectivity against P. falciparum [1]. Critically, this library did not include any 6-benzamide-substituted derivatives; all compounds carried substituents at the 2-position of the tetrahydroquinoline ring rather than the 6-position. CAS 941871-72-3 represents a structurally distinct sub-series (6-benzamide-substituted BSTHQ) that was not evaluated in this study [2]. The antiparasitic activity of 6-benzamide-bearing BSTHQ derivatives remains an unexplored region of chemical space within this scaffold family.

Antiparasitic activity Trypanosoma cruzi Plasmodium falciparum

Validated Research Application Scenarios for N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide (CAS 941871-72-3) Procurement


Antibacterial Lead Expansion: 6-Benzamide SAR Probing Against Gram-Positive Pathogens

Procure CAS 941871-72-3 as a structurally elaborated BSTHQ derivative for minimum inhibitory concentration (MIC) determination against S. aureus ATCC 29213, MRSA ATCC 43300, and extended Gram-negative panels. The documented class benchmarks—BS-THQ MIC = 200 µg/mL against S. aureus [1] and 4-NH₂BS-THQ MIC = 100 µg/mL against S. aureus, E. coli, and P. aeruginosa [1]—provide a quantitative baseline against which to assess whether the 3,4-dimethylbenzamide appendage at the 6-position improves or diminishes antibacterial potency and spectrum breadth. Pair testing with the parent BS-THQ (CAS 5434-99-1) as an internal control to isolate the contribution of the benzamide extension.

GlmU Target Engagement Validation Using 6-Substituted BSTHQ Probes

Employ CAS 941871-72-3 in GlmU enzymatic inhibition assays (e.g., coupled UDP-GlcNAc pyrophosphorylase activity assay) to test whether the 6-benzamide substitution enhances or reduces binding to the high-confidence BSTHQ target identified by Martinez et al. [2]. The established binding mode of simpler BSTHQ derivatives to the GlmU active site provides a computational docking template; the extended 3,4-dimethylbenzamide group may occupy an adjacent sub-pocket not accessed by the parent scaffold, enabling structure-based optimization if inhibitory activity is confirmed.

Antiparasitic Screening of a Structurally Unexplored BSTHQ Sub-Series

Submit CAS 941871-72-3 for T. cruzi and P. falciparum in vitro screening to address a documented gap in BSTHQ SAR. The published BSTHQ antiparasitic evaluation [3] exclusively profiled 2-substituted tetrahydroquinoline derivatives, leaving the 6-benzamide sub-series entirely uncharacterized. The established benchmark (Compound 3 IC₅₀ = 9.76 µM vs. T. cruzi) provides a quantitative comparator for assessing whether the alternative substitution topology produces comparable, superior, or inferior antiparasitic activity.

Physicochemical Profiling and Formulation Feasibility Assessment

Characterize CAS 941871-72-3 experimentally for aqueous solubility (kinetic and thermodynamic), Log D₇.₄, plasma protein binding, and microsomal stability to validate or refute in silico predictions (consensus Log P ~4.2, TPSA ~75 Ų) [4]. These parameters directly inform whether the compound is suitable for cell-based phenotypic screening without confounding aggregation or non-specific binding artifacts, and whether it can serve as a viable starting point for hit-to-lead optimization. Compare experimental values against the predicted properties of the 4-methoxybenzenesulfonyl and 3,5-dimethylbenzamide analogs to quantify the impact of structural modifications on developability.

Quote Request

Request a Quote for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.